molecular formula C31H64 B14306828 5,17-Dimethylnonacosane CAS No. 110371-61-4

5,17-Dimethylnonacosane

Cat. No.: B14306828
CAS No.: 110371-61-4
M. Wt: 436.8 g/mol
InChI Key: IJEHERDQWNPYBI-UHFFFAOYSA-N
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Description

5,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ It is a branched alkane, specifically a dimethyl derivative of nonacosane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,17-Dimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,17-Dimethylnonacosane can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

5,17-Dimethylnonacosane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.

    Biology: This compound is studied for its role in the cuticular lipids of insects, where it functions as a pheromone or protective barrier.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.

    Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.

Mechanism of Action

The mechanism of action of 5,17-Dimethylnonacosane in biological systems involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • 2,17-Dimethylnonacosane
  • 3,11-Dimethylnonacosane
  • 5,13-Dimethylnonacosane

Uniqueness

5,17-Dimethylnonacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its melting point, boiling point, and solubility can differ significantly from other dimethylnonacosane isomers. This uniqueness makes it valuable in specific applications where these properties are critical.

Properties

CAS No.

110371-61-4

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

5,17-dimethylnonacosane

InChI

InChI=1S/C31H64/c1-5-7-9-10-11-12-14-17-21-24-28-31(4)29-25-22-19-16-13-15-18-20-23-27-30(3)26-8-6-2/h30-31H,5-29H2,1-4H3

InChI Key

IJEHERDQWNPYBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC

Origin of Product

United States

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